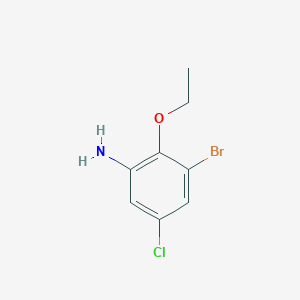

3-Bromo-5-chloro-2-ethoxyaniline

Description

Significance of Halogenated and Alkoxy-Substituted Anilines in Organic Synthesis and Medicinal Chemistry

The presence of halogen and alkoxy groups on the aniline (B41778) ring imparts specific and highly valuable characteristics to the molecule. Halogens, such as bromine and chlorine, are known to enhance the lipophilicity of a compound, a property that can influence its ability to cross biological membranes. Furthermore, halogens can participate in a variety of coupling reactions, providing synthetic chemists with powerful methods for constructing complex molecular architectures.

Alkoxy groups, like the ethoxy group, can modulate a compound's solubility and its pharmacokinetic profile. They can also influence the electronic nature of the aromatic ring, thereby affecting its reactivity in chemical transformations. The strategic placement of both halogen and alkoxy substituents on an aniline ring can therefore lead to the creation of molecules with finely tuned properties, optimized for specific applications in materials science and drug discovery. tohoku.ac.jp

Research Context and Academic Relevance of 3-Bromo-5-chloro-2-ethoxyaniline

This compound emerges from this rich chemical landscape as a compound of interest for several reasons. Its specific substitution pattern, featuring a bromine atom at the 3-position, a chlorine atom at the 5-position, and an ethoxy group at the 2-position, creates a unique electronic and steric environment on the aniline ring. This distinct arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules. Researchers can selectively target the different halogen atoms for further chemical modification, allowing for the stepwise construction of intricate structures. The presence of the ethoxy group further influences the reactivity and potential biological interactions of any resulting derivatives. While specific research applications are often proprietary or part of ongoing investigations, the structure of this compound suggests its utility as a building block in the development of novel compounds with potential applications in pharmaceuticals or materials science.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H9BrClNO |

| Molecular Weight | 250.52 g/mol |

| CAS Number | 929974-59-4 |

| Appearance | Inquire |

| Purity | ≥95% |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-2-ethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClNO/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEFOEROVTUFGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Bromo 5 Chloro 2 Ethoxyaniline and Analogous Structures

Established Precursor Functionalization Approaches for Aniline (B41778) Derivatives

The synthesis of complex anilines often begins with a simpler, commercially available aromatic precursor that undergoes a series of functionalization reactions. These reactions introduce the desired substituents in a controlled manner.

Strategic Halogenation Techniques in Aromatic Systems

The introduction of halogen atoms onto an aromatic ring is a fundamental transformation in organic synthesis. derpharmachemica.com For aniline derivatives, electrophilic aromatic halogenation is a common method. However, the high reactivity of the aniline starting material can often lead to a mixture of products or over-halogenation. derpharmachemica.combeilstein-journals.org

To achieve selective halogenation, chemists employ various strategies. The use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), provides a milder alternative to molecular halogens like Br2. researchgate.netbeilstein-journals.org The reactivity and regioselectivity of these reactions can be further controlled by the choice of solvent and the presence of catalysts. researchgate.netbeilstein-journals.org For instance, a mechanochemical approach using an automated grinder with PEG-400 as a liquid-assisted grinding agent has been shown to be a facile and sustainable method for the catalyst-free halogenation of phenols and anilines. beilstein-journals.orgbeilstein-journals.org This method allows for the synthesis of mono-, di-, and tri-halogenated derivatives in a chemoselective manner by controlling the stoichiometry of the N-halosuccinimide. beilstein-journals.orgbeilstein-journals.org

Another challenge is achieving halogenation at the meta position relative to the activating amino group, as ortho and para products are typically favored. nih.govrsc.org Recent advancements have seen the development of palladium-catalyzed meta-C–H bromination and chlorination of aniline derivatives, overcoming the inherent ortho/para selectivity. nih.govrsc.org

Table 1: Halogenation Reagents and Methods

| Reagent/Method | Description | Selectivity | Reference |

| N-Halosuccinimides (NBS, NCS) | Milder halogenating agents compared to molecular halogens. | Can be controlled by reaction conditions. | researchgate.netbeilstein-journals.org |

| Mechanochemical Grinding with PEG-400 | A sustainable, catalyst-free method for halogenation. | Stoichiometry-controlled mono-, di-, and tri-halogenation. | beilstein-journals.orgbeilstein-journals.org |

| Palladium Catalysis | Enables meta-C–H halogenation of aniline derivatives. | Overcomes ortho/para directing effects of the amino group. | nih.govrsc.org |

| Molecular Bromine (Br2) | A strong brominating agent, often used with a catalyst. | Can lead to polybromination, especially with activated rings. | derpharmachemica.com |

Amine Functionalization through Reduction and Alkylation

The amino group of anilines can be introduced through the reduction of a nitro group. This is a common and effective strategy, often utilizing reagents like sodium sulfide (B99878) (Na2S) or catalytic hydrogenation. google.com For example, 3-bromo-4-methoxyaniline (B105698) can be prepared from p-nitrochlorobenzene through a three-step sequence involving bromination, etherification, and finally, nitro-reduction. google.com

Once the aniline is formed, the amino group can be further functionalized through alkylation. Reductive amination is a widely used method for the mono-alkylation of amines and involves the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent. rsc.orgorganic-chemistry.org This can be performed as a one-pot procedure. acs.org Various catalytic systems, including those based on iron and ruthenium, have been developed for the direct N-alkylation of amines with alcohols, offering an atom-economical route to N-alkylanilines. rug.nlorganic-chemistry.org

Etherification Reactions for Alkoxy Group Introduction

The introduction of an alkoxy group, such as the ethoxy group in 3-bromo-5-chloro-2-ethoxyaniline, is typically achieved through an etherification reaction. The Williamson ether synthesis is a classic and versatile method for preparing ethers. In the context of synthesizing alkoxy anilines, this often involves the reaction of a phenoxide ion with an alkyl halide.

Alternatively, aromatic nucleophilic substitution (SNAr) can be employed, where an activated aryl halide reacts with an alkoxide. plos.org For instance, a methoxy (B1213986) group can be displaced by a t-butoxide in the reaction of 2,4-dimethoxynitrobenzene. plos.org The synthesis of 4-alkoxy anilines can also be achieved through the catalytic hydrogenation of a corresponding nitrobenzene (B124822) derivative in the presence of an alcohol and an acid. google.com

Regioselective Synthesis and Optimization of Reaction Conditions

The synthesis of a polysubstituted aniline like this compound requires precise control over the position of each substituent. This is known as regioselectivity.

Control of Electrophilic Aromatic Substitution Patterns

The substituents already present on an aromatic ring direct the position of subsequent electrophilic substitutions. The amino group of aniline is a strong activating group and an ortho-, para-director. Halogens are deactivating but also ortho-, para-directing. The alkoxy group is also activating and ortho-, para-directing. Therefore, the order in which these groups are introduced is crucial for achieving the desired substitution pattern.

To synthesize this compound, a synthetic strategy must overcome the directing effects of the functional groups to place the bromo and chloro atoms meta to each other and ortho and para to the ethoxy and amino groups, respectively. This often involves the use of blocking groups or directing groups that can be removed later in the synthesis. The development of palladium-catalyzed cross-benzannulation of aminoenynes with diynes has provided a highly regioselective method for preparing polysubstituted anilines as single regioisomers under mild conditions. acs.orgnih.gov

Catalytic Methodologies for Halogenation and Cross-Coupling

Modern synthetic chemistry heavily relies on catalytic methods to achieve high selectivity and efficiency. In the context of synthesizing halogenated anilines, catalytic approaches are particularly valuable.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds and are widely used in aniline synthesis. researchgate.net Similarly, palladium catalysis can be employed for halogenation. As mentioned earlier, palladium-catalyzed meta-C–H bromination and chlorination of aniline derivatives provides a route to substitution patterns that are difficult to achieve through traditional electrophilic substitution. nih.govrsc.org

Copper-catalyzed reactions also play a role in the synthesis of polysubstituted anilines. For example, a regioselective synthesis of anilines from N-aryl acetoacetamides can be mediated by Cu(I) salts. brown.edu Furthermore, copper-promoted N-monoalkylation of anilines using alkyl boronic acids has been reported. organic-chemistry.org

Table 2: Catalytic Methods in Aniline Synthesis

| Catalyst | Reaction Type | Application | Reference |

| Palladium | Cross-Coupling (Buchwald-Hartwig) | C-N bond formation for aniline synthesis. | researchgate.net |

| Palladium | C-H Halogenation | Meta-selective bromination and chlorination of anilines. | nih.govrsc.org |

| Palladium | Cross-Benzannulation | Regioselective synthesis of polysubstituted anilines. | acs.orgnih.gov |

| Copper(I) | Rearrangement/Cleavage | Regioselective synthesis of anilines from N-aryl acetoacetamides. | brown.edu |

| Copper | N-Alkylation | Monoalkylation of anilines with alkyl boronic acids. | organic-chemistry.org |

| Iron | N-Alkylation | Direct alkylation of amines with alcohols. | rug.nl |

| Ruthenium | N-Alkylation | Direct alkylation of amines with alcohols. | rug.nlorganic-chemistry.org |

Parameters for Yield Enhancement and Reaction Efficiency

Optimizing the synthesis of halogenated anilines involves careful consideration of several factors to maximize yield and reaction efficiency. The choice of halogenating agent, catalyst, solvent, and reaction temperature all play crucial roles.

For instance, in the halogenation of anilines, N-halosuccinimides (NXS) are often employed. beilstein-journals.org The stoichiometry of the NXS can be controlled to produce mono-, di-, or tri-halogenated products in a chemoselective manner. beilstein-journals.org The use of an auxiliary agent like polyethylene (B3416737) glycol (PEG-400) can enhance reaction kinetics and improve regioselectivity, often leading to faster reactions and higher yields. beilstein-journals.org

In catalytic processes, such as palladium-catalyzed C-H olefination of aniline derivatives, the choice of ligand is paramount. The use of a Pd/S,O-ligand system has been shown to facilitate the para-selective olefination of a wide range of anilines, including those with electron-donating and electron-withdrawing groups, under mild conditions. uva.nl This methodology is scalable and can use oxygen as the sole oxidant, which enhances its practicality. uva.nl

Temperature is another critical parameter. For example, in the synthesis of halogenated anilines from N,N-dialkylaniline N-oxides, the reaction temperature needs to be carefully controlled. Optimal yields for para-bromination and ortho-chlorination were achieved at -78 °C, with deviations leading to diminished yields. nih.gov

The solvent can also have a significant impact on reaction efficiency. In the aforementioned synthesis of halogenated anilines, tetrahydrofuran (B95107) (THF) was found to be a more efficient solvent compared to others. nih.gov

The following table summarizes key parameters and their effects on the synthesis of substituted anilines:

| Parameter | Effect on Reaction | Example |

| Halogenating Agent Stoichiometry | Controls the degree of halogenation (mono-, di-, tri-). | Controlled addition of N-halosuccinimides for selective halogenation of anilines. beilstein-journals.org |

| Catalyst/Ligand System | Influences regioselectivity and reaction scope. | Pd/S,O-ligand for para-selective C-H olefination of anilines. uva.nl |

| Reaction Temperature | Affects reaction rate and product yield. | Optimal yield at -78°C for halogenation of N,N-dialkylaniline N-oxides. nih.gov |

| Solvent | Can significantly impact reaction efficiency. | Tetrahydrofuran (THF) found to be superior for certain halogenation reactions. nih.gov |

| Auxiliary Agents | Can enhance reaction kinetics and regioselectivity. | PEG-400 in N-halosuccinimide halogenations. beilstein-journals.org |

Advanced Synthetic Protocols and Multi-Step Pathways

The synthesis of complex molecules like this compound often requires multi-step pathways that employ advanced synthetic protocols. These methods are designed to build the molecule in a controlled and efficient manner, introducing the desired functional groups at specific positions.

Reduction of Nitro Aromatic Precursors to Aniline

A common and fundamental transformation in the synthesis of anilines is the reduction of a corresponding nitroaromatic precursor. nih.gov This method is widely used due to the commercial availability of a vast array of nitroaromatic compounds. The reduction of a nitro group to an amine is a critical step that can be achieved using various reagents and catalytic systems.

Catalytic hydrogenation is a popular method, often employing catalysts such as palladium, platinum, or nickel. However, for halogenated nitroaromatics, a significant challenge is the potential for hydrodehalogenation, a side reaction that removes the halogen substituent and reduces the yield of the desired haloaniline. google.com To address this, inhibitors such as organic bases (e.g., morpholine, piperazine) or sulfur-modified catalysts are often added to suppress the dehalogenation side reaction. google.com

Alternative reduction methods include the use of iron powder in the presence of an acid. This method is often favored for its cost-effectiveness and tolerance of various functional groups. researchgate.net Stannous chloride is another effective reagent for the selective reduction of nitro groups in the presence of other sensitive functionalities. researchgate.net More recent developments have explored the use of silanes in the presence of oxo-rhenium complexes, which can efficiently reduce aromatic nitro compounds with high chemoselectivity, tolerating a wide range of functional groups such as esters, halides, and amides. researchgate.net The choice of reducing agent and conditions is critical to ensure the selective reduction of the nitro group without affecting other substituents on the aromatic ring, such as the bromo and chloro groups in the precursor to this compound.

The following table presents a comparison of different methods for the reduction of nitroaromatic compounds:

| Reduction Method | Catalyst/Reagent | Advantages | Disadvantages |

| Catalytic Hydrogenation | Pd, Pt, Ni | High efficiency, clean reaction. | Potential for hydrodehalogenation of halogenated substrates. google.com |

| Iron Powder/Acid | Fe/HCl or Fe/NH4Cl | Cost-effective, tolerates many functional groups. researchgate.net | Can require harsh acidic conditions. |

| Stannous Chloride | SnCl2 | Selective reduction in the presence of sensitive groups. researchgate.net | Generates tin-based waste. |

| Silane/Oxo-Rhenium Complexes | PhMe2SiH/ReIO2(PPh3)2 | High chemoselectivity, wide functional group tolerance. researchgate.net | Uses expensive transition metal catalyst. |

Condensation and Cyclization Reactions for Complex Scaffolds

Aniline and its derivatives are key starting materials for the synthesis of a wide variety of heterocyclic compounds through condensation and cyclization reactions. These reactions are fundamental in medicinal chemistry for creating complex molecular scaffolds with diverse biological activities. acs.orgnih.gov

For instance, anilines can undergo condensation with dicarbonyl compounds to form indole (B1671886) derivatives, which are prevalent in many natural products and pharmaceuticals. bohrium.com Electrochemical methods have been developed for the intermolecular electro-oxidative cycloaddition of anilines and 1,3-dicarbonyl compounds to construct multisubstituted indoles without the need for transition-metal catalysts or chemical oxidants. bohrium.com

Transition metal-catalyzed cyclization reactions are also powerful tools. Rhodium catalysts can be used for the cyclization of o-alkynyl anilines to produce 2,3-disubstituted indoles in good to excellent yields. acs.org Similarly, palladium-catalyzed aza-Heck cyclizations of N-hydroxy anilines can provide access to indoline (B122111) scaffolds. nih.gov

Copper-catalyzed domino cyclization of anilines with cyclobutanone (B123998) oxime offers a route to spirotetrahydroquinoline derivatives under mild conditions with a broad substrate scope. beilstein-journals.org These examples highlight the versatility of substituted anilines in constructing complex heterocyclic systems. The specific reactivity of this compound would be influenced by the electronic effects and steric hindrance of its substituents, which would need to be considered when designing such cyclization reactions.

Considerations for Scalable Laboratory Synthesis

Scaling up the synthesis of a compound like this compound from milligram to gram or even kilogram quantities presents a unique set of challenges. What works well on a small scale may not be practical, safe, or efficient on a larger scale.

Continuous flow chemistry offers a significant advantage for scalable synthesis, particularly for reactions involving unstable or hazardous intermediates, such as aryldiazonium salts which can be generated from anilines. acs.orgorganic-chemistry.org Flow reactors provide better control over reaction parameters like temperature and mixing, leading to improved safety and reproducibility. This methodology has been successfully applied to the synthesis of monoarylated acetaldehydes from anilines, a process that can be challenging to scale up using traditional batch methods. acs.orgorganic-chemistry.org

Reactivity Profiles and Derivatization Chemistry of 3 Bromo 5 Chloro 2 Ethoxyaniline Scaffolds

Aromatic Ring Reactivity and Electrophilic Substitution Patterns

The reactivity of the benzene (B151609) ring in 3-Bromo-5-chloro-2-ethoxyaniline towards electrophilic aromatic substitution (EAS) is significantly influenced by the directing effects of its substituents. The amino (-NH2) and ethoxy (-OC2H5) groups are strong activating groups and are ortho, para-directing. Conversely, the bromo (-Br) and chloro (-Cl) groups are deactivating yet also ortho, para-directing.

Given the positions of the existing substituents, the potential sites for electrophilic attack are C4 and C6. The powerful activating and directing influence of the amino and ethoxy groups typically governs the regioselectivity of EAS reactions. msu.edu Therefore, electrophiles are most likely to add to the positions ortho or para to these groups. In this specific molecule, the C4 and C6 positions are ortho and para to the activating groups. However, the steric hindrance from the adjacent ethoxy and bromo groups might influence the final substitution pattern.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu The specific conditions for these reactions would need to be carefully controlled to achieve selective substitution and avoid unwanted side reactions.

Nucleophilic Substitution Reactions and Halogen Exchange

Aryl halides like this compound are generally unreactive towards nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this molecule, the presence of the activating amino and ethoxy groups does not favor SNAr. However, under forcing conditions, such as high temperatures and the use of very strong nucleophiles or bases, substitution of the halogen atoms might be possible. libretexts.org

The relative reactivity of the bromo and chloro substituents towards nucleophilic attack can differ. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, suggesting that the bromo group might be more susceptible to substitution. Reactions involving strong bases can sometimes proceed through a benzyne (B1209423) intermediate, which can lead to a mixture of products. libretexts.org

Halogen exchange reactions, where one halogen is replaced by another, are also a possibility, often catalyzed by copper salts. For instance, the bromo group could potentially be exchanged for an iodo or fluoro group under specific reaction conditions.

Amine Group Transformations and Functionalization

The primary amino group (-NH2) is a key site for a wide range of chemical transformations, allowing for extensive functionalization of the this compound scaffold.

Acylation: The amine can be readily acylated with acyl chlorides or anhydrides to form amides. This is a common strategy to protect the amino group or to introduce new functional moieties.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides, although over-alkylation to form secondary and tertiary amines can be an issue. Reductive amination, involving the reaction of the amine with an aldehyde or ketone followed by reduction, offers a more controlled method for introducing alkyl groups. thieme-connect.com

Diazotization: The primary aromatic amine can be converted to a diazonium salt (-N2+) by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Diazonium salts are highly versatile intermediates that can undergo a variety of reactions, including:

Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using copper(I) salts.

Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF4).

Gomberg-Bachmann Reaction: Coupling with another aromatic ring.

Reduction: Replacement with hydrogen.

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry. google.com

Coupling Reactions for Complex Molecule Construction

The bromo and chloro substituents on the aromatic ring serve as handles for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Suzuki Coupling: This palladium-catalyzed reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is a widely used method for creating biaryl structures. thieme-connect.com

Heck Reaction: In this palladium-catalyzed reaction, the aryl halide is coupled with an alkene to form a substituted alkene. acs.org

Sonogashira Coupling: This reaction, catalyzed by palladium and copper, couples the aryl halide with a terminal alkyne to form a C-C bond, leading to the synthesis of substituted alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl halide with an amine. This is a key method for synthesizing substituted anilines and other nitrogen-containing compounds. mdpi.com

Ullmann Condensation: This copper-catalyzed reaction can be used to form C-O, C-N, and C-S bonds by coupling the aryl halide with alcohols, amines, or thiols, respectively. mdpi.com

The differential reactivity of the bromo and chloro groups can potentially allow for selective, sequential coupling reactions. The C-Br bond is generally more reactive in these catalytic cycles than the C-Cl bond, enabling the selective functionalization of the C3 position first, followed by a subsequent reaction at the C5 position.

Derivatization for Heterocyclic System Integration

The functional groups on this compound make it an excellent starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. researchgate.net

Quinoline (B57606) Synthesis: The Skraup synthesis, which involves reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, can be used to construct a quinoline ring fused to the aniline. google.com The substituents on the aniline will direct the cyclization and determine the final substitution pattern of the quinoline.

Benzoxazole and Benzothiazole (B30560) Synthesis: The amino group can react with appropriate reagents to form fused five-membered heterocyclic rings. For example, reaction with a carboxylic acid derivative can lead to a benzoxazole, while reaction with a sulfur-containing reagent can yield a benzothiazole.

Pyrazole (B372694) and Pyrimidine (B1678525) Synthesis: Derivatives of the aniline can be used in condensation reactions to form various five- and six-membered heterocycles. For instance, after transformation of the amine group, the resulting intermediate could be cyclized to form pyrazole or pyrimidine rings. mdpi.comresearchgate.net

The strategic use of the different functional groups allows for a stepwise construction of complex heterocyclic systems, where the bromo and chloro atoms can be retained for further functionalization via coupling reactions after the initial heterocyclic core has been formed.

Data Tables

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Position | Reactivity Type | Potential Reactions |

| Amino (-NH2) | C1 | Nucleophilic, Basic | Acylation, Alkylation, Diazotization, Sulfonamide formation |

| Ethoxy (-OC2H5) | C2 | Activating, ortho, para-directing | Influences electrophilic aromatic substitution |

| Bromo (-Br) | C3 | Leaving group, Deactivating, ortho, para-directing | Nucleophilic substitution (harsh conditions), Cross-coupling reactions |

| Chloro (-Cl) | C5 | Leaving group, Deactivating, ortho, para-directing | Nucleophilic substitution (harsh conditions), Cross-coupling reactions |

Table 2: Key Coupling Reactions for Derivatization

| Reaction Name | Catalyst | Coupling Partner | Bond Formed |

| Suzuki Coupling | Palladium | Organoboron reagent | C-C |

| Heck Reaction | Palladium | Alkene | C-C |

| Sonogashira Coupling | Palladium/Copper | Terminal alkyne | C-C |

| Buchwald-Hartwig Amination | Palladium | Amine | C-N |

| Ullmann Condensation | Copper | Alcohol, Amine, Thiol | C-O, C-N, C-S |

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Chloro 2 Ethoxyaniline

Density Functional Theory (DFT) Applications in Structural and Electronic Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For substituted anilines, DFT methods, such as those utilizing the B3LYP functional with basis sets like 6-311G**, are employed to determine optimized geometries, vibrational frequencies, and electronic characteristics. researchgate.netresearchgate.net Such calculations are foundational for understanding the molecule's behavior. acs.org

The electronic structure of a molecule governs its physical and chemical properties. Analyses like Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) are used to understand charge distribution. semanticscholar.org For related substituted anilines, NBO analysis reveals the nature of intramolecular bonding and hyperconjugative interactions that contribute to molecular stability. acs.orgnih.gov The distribution of electron density, influenced by the electronegative bromine and chlorine atoms and the electron-donating ethoxy and amino groups, creates a unique electrostatic potential map. This map indicates the regions of the molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). semanticscholar.org For instance, in a study of the similar compound 5-chloro-ortho-methoxyaniline (5COMA), calculations of natural atomic charges showed how the substituent groups modify electron density across the molecule. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. semanticscholar.org The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. acs.orgmdpi.com

For aromatic amines, the interaction between the amine group's lone pair and the benzene (B151609) ring's orbitals influences the FMO energies. researchgate.net The presence of both electron-withdrawing (Br, Cl) and electron-donating (-NH2, -OC2H5) substituents on the aniline (B41778) ring of 3-Bromo-5-chloro-2-ethoxyaniline will have competing effects on the HOMO and LUMO energy levels, thereby fine-tuning the molecule's reactivity. nih.gov From the HOMO and LUMO energies, global reactivity descriptors can be calculated to provide a more quantitative picture of the molecule's reactivity. mdpi.com

Table 1: Global Reactivity Descriptors Derived from FMO Analysis (Note: This table is illustrative of descriptors calculated for similar aromatic compounds and is based on established theoretical principles. Specific values for this compound would require dedicated DFT calculations.)

| Descriptor | Formula | Significance | Reference |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. | acs.org |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. | semanticscholar.org |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. | mdpi.com |

| Electronegativity (χ) | (I + A) / 2 | Measures the tendency to attract electrons. | researchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. | researchgate.netmdpi.com |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates polarizability. | researchgate.net |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. | researchgate.net |

The core of this compound is an aromatic aniline ring. While the benzene ring itself is strongly aromatic, the substituents can modulate this property. Computational methods can quantify aromaticity through various indices. Tautomerism, the interconversion of structural isomers, is also a possibility. For anilines, amine-imine tautomerism is a known phenomenon, although the amine form is typically overwhelmingly more stable. acs.org In some catalytic reactions involving anilines, a "metalla-tautomerism" has been proposed where a metal catalyst facilitates a shift that activates a remote C-H bond, demonstrating that tautomeric forms can be relevant in reaction mechanisms. researchgate.net For this compound, theoretical calculations would confirm the high energy barrier to any potential tautomerization under normal conditions, solidifying the amine structure as the dominant species.

Conformational Analysis and Energy Barrier Calculations

Conformational analysis is the study of the different spatial arrangements of a molecule that arise from rotation around single bonds. quora.com For this compound, the key rotatable bond is the C(aryl)-O bond of the ethoxy group. DFT calculations can be used to map the potential energy surface as this bond is rotated, identifying the most stable (lowest energy) conformation and the energy barriers between different conformers. colostate.edu

Studies on similar molecules, such as substituted benzanilides, show that rotations around aryl-oxygen or aryl-nitrogen bonds can have energy barriers ranging from low (<10 kcal/mol) to moderate (~12-17 kcal/mol), depending on steric hindrance and electronic effects. acs.org For the ethoxy group, steric clashes with the adjacent bromo and amino groups will dictate its preferred orientation relative to the benzene ring. This analysis is crucial as the molecule's conformation can influence its crystal packing and biological activity. acs.org

Advanced Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. tandfonline.com Using methods like DFT, it is possible to calculate vibrational (FT-IR, Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. nih.govchemrevlett.com

For example, theoretical calculations of vibrational frequencies for related haloanilines and methoxyanilines have shown good agreement with experimental FT-IR and FT-Raman spectra after applying appropriate scaling factors. researchgate.netresearchgate.net This allows for confident assignment of the observed spectral bands to specific molecular vibrations. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using the GIAO (Gauge-Independent Atomic Orbital) method, and these calculated values often correlate well with experimental spectra, aiding in signal assignment. mdpi.com Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which can be compared to experimental UV-Vis spectra to understand the electronic nature of the molecule. researchgate.net The strong correlation between predicted and experimental spectra serves as a powerful validation of both the synthesized structure and the computational model used. chemrevlett.comsns.it

Computational Approaches in Chemical Exposomics and Environmental Analysis

Computational methods are increasingly vital in chemical exposomics, the study of the totality of human environmental exposures. nih.govnih.gov For a compound like this compound, computational tools can predict its environmental fate and potential toxicity without extensive animal testing. scielo.br

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that relate a chemical's structure to its properties, such as toxicity or biodegradability. scielo.brecetoc.org For aniline derivatives, QSAR models have been developed to predict toxicity to aquatic organisms like algae. nih.govresearchgate.net These models often use descriptors related to lipophilicity (log Kow), electronic properties, and molecular size to make predictions. nih.gov The presence of halogen substituents on anilines is known to increase their toxicity compared to the parent aniline molecule. ekb.eg

In the context of the exposome, high-resolution mass spectrometry (HRMS) is a key analytical technique. nih.govresearchgate.net However, identifying unknown chemicals from complex biological or environmental samples is a major challenge. acs.org Computational approaches, including machine learning algorithms, are being developed to screen HRMS data specifically for halogenated compounds by recognizing their unique isotopic patterns, which would be applicable to detecting this compound. acs.org These in silico tools are essential for prioritizing chemicals for further study and for assessing the potential risks of the vast number of chemicals in our environment. nih.gov

Advanced Spectroscopic Characterization Techniques for 3 Bromo 5 Chloro 2 Ethoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei, providing critical information about the connectivity and structure of a molecule. For 3-Bromo-5-chloro-2-ethoxyaniline, both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete structural assignment.

Proton NMR (¹H NMR) Analysis

The protons of the ethoxy group are expected to appear as a quartet for the methylene (B1212753) protons (-OCH₂) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. Based on data for 3-ethoxyaniline, the methylene quartet would likely be observed around 3.9-4.1 ppm, and the methyl triplet around 1.3-1.4 ppm. The amino group protons would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The two aromatic protons are in a meta-relationship to each other. Their chemical shifts are influenced by the surrounding electron-withdrawing (bromo, chloro) and electron-donating (ethoxy, amino) groups. We would expect two distinct doublets in the aromatic region of the spectrum, likely between 6.0 and 7.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Aromatic-H | 6.5 - 7.0 | Doublet | ~2-3 Hz |

| Aromatic-H | 7.0 - 7.5 | Doublet | ~2-3 Hz |

| -OCH₂- | 3.9 - 4.1 | Quartet | ~7 Hz |

| -NH₂ | Variable | Broad Singlet | N/A |

| -CH₃ | 1.3 - 1.4 | Triplet | ~7 Hz |

Carbon-13 NMR (¹³C NMR) Analysis

Similar to ¹H NMR, a definitive experimental ¹³C NMR spectrum for this compound is not available in the public domain. However, a predicted spectrum can be constructed. The molecule has eight unique carbon atoms, and thus eight signals are expected in the ¹³C NMR spectrum.

The carbons of the ethoxy group would appear in the upfield region, with the -OCH₂- carbon around 60-70 ppm and the -CH₃ carbon around 14-16 ppm. The six aromatic carbons will have distinct chemical shifts determined by the attached functional groups. The carbon atoms bonded to bromine and chlorine will be significantly influenced, as will the carbons bearing the ethoxy and amino groups. The remaining two aromatic carbons will also have characteristic shifts. For comparison, in derivatives of 5-bromo-4-chloro-3-hydroxyanthranilic acid, the aromatic carbons show signals across a range from approximately 106 to 144 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-NH₂ | 140 - 145 |

| C-O | 145 - 150 |

| C-Br | 110 - 115 |

| C-Cl | 120 - 125 |

| C-H (aromatic) | 115 - 120 |

| C-H (aromatic) | 125 - 130 |

| -OCH₂- | 60 - 70 |

| -CH₃ | 14 - 16 |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would display a series of absorption bands corresponding to the various vibrational modes of its functional groups. The N-H stretching vibrations of the primary amine would be expected in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic ethoxy group would appear between 2850 and 3100 cm⁻¹.

The C-O stretching of the ethoxy group would likely produce a strong band around 1200-1250 cm⁻¹. The C-N stretching of the aromatic amine should be observable in the 1250-1350 cm⁻¹ region. The C-Br and C-Cl stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹. The substitution pattern on the benzene (B151609) ring will also give rise to characteristic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -NH₂ | N-H Stretch | 3300 - 3500 |

| Aromatic/Aliphatic C-H | C-H Stretch | 2850 - 3100 |

| C-O (Ethoxy) | C-O Stretch | 1200 - 1250 |

| C-N (Amine) | C-N Stretch | 1250 - 1350 |

| C-Br | C-Br Stretch | 500 - 600 |

| C-Cl | C-Cl Stretch | 600 - 800 |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, FT-Raman is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the C-Br and C-Cl stretching vibrations, which may be weak in the FT-IR spectrum, could show stronger signals in the FT-Raman spectrum. The aromatic ring vibrations would also be prominent. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₉BrClNO), the predicted monoisotopic mass is approximately 248.9556 Da.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion.

The fragmentation of this compound under electron ionization would likely proceed through several pathways. Loss of the ethyl group from the ethoxy moiety to form a more stable cation is a probable fragmentation. Subsequent loss of carbon monoxide is also a common fragmentation pathway for phenols and related compounds. Cleavage of the bromine and chlorine atoms could also occur. Analysis of these fragmentation patterns is crucial for confirming the structure of the molecule. Predicted adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ are also useful for mass verification.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | ~249 |

| [M+H]⁺ | ~250 |

| [M+Na]⁺ | ~272 |

| [M-H]⁻ | ~248 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally useful for analyzing polar, thermally labile, and high molecular weight compounds. rsc.org It allows for the transfer of ions from a solution into the gas phase, where they can be analyzed by a mass spectrometer. nih.gov For a molecule like this compound, ESI-MS is typically performed in positive ion mode, where the basic amino group is readily protonated to form the pseudomolecular ion, [M+H]⁺.

The mass spectrum of this compound is distinguished by a characteristic isotopic pattern arising from the presence of chlorine and bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a unique isotopic cluster for the [M+H]⁺ ion, which provides a clear signature for the presence of one bromine and one chlorine atom in the molecule.

Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the isolated [M+H]⁺ ion, can provide further structural information. researchgate.net The fragmentation of protonated N-tosyl haloanilines has been shown to yield product ions corresponding to the haloaniline radical cation. researchgate.net For this compound, collision-induced dissociation (CID) would likely induce fragmentation through several pathways, including the loss of the ethoxy group's ethyl moiety (-C₂H₅) or the entire ethoxy group.

Table 1: Predicted ESI-MS/MS Fragmentation Data for Protonated this compound ([M+H]⁺) This table presents hypothetical fragmentation data based on common fragmentation patterns for analogous compounds.

| Precursor Ion (m/z) | Proposed Fragment | Fragment Formula | Predicted Fragment (m/z) |

|---|---|---|---|

| 250.98 | [M+H - C₂H₄]⁺ | C₆H₇BrClNO⁺ | 222.95 |

| 250.98 | [M+H - C₂H₅O]⁺ | C₆H₅BrClN⁺ | 204.92 |

| 250.98 | [M+H - Br]⁺ | C₈H₁₀ClNO⁺ | 172.04 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy and confidence. lcms.cz Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios to three or four decimal places. core.ac.uk This high precision allows for the calculation of a molecule's elemental formula, as each unique formula has a specific theoretical exact mass.

For this compound (C₈H₉BrClNO), HRMS can unequivocally confirm its elemental composition by comparing the experimentally measured mass with the calculated theoretical mass. The mass difference, typically expressed in parts per million (ppm), should be very small (usually <5 ppm) for a correct formula assignment. This is particularly valuable for organohalogen compounds, where the presence of multiple isotopes can complicate spectral interpretation at low resolution. nih.govnih.gov The ability to selectively detect and identify organohalogen compounds is a significant advantage of HRMS techniques. bohrium.com

Table 2: Illustrative HRMS Data for this compound

| Adduct | Elemental Composition | Theoretical m/z | Measured m/z (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₈H₁₀⁷⁹Br³⁵ClNO⁺ | 250.9792 | 250.9785 | -2.8 |

| [M+H]⁺ | C₈H₁₀⁸¹Br³⁵ClNO⁺ | 252.9772 | 252.9766 | -2.4 |

| [M+H]⁺ | C₈H₁₀⁷⁹Br³⁷ClNO⁺ | 252.9763 | 252.9757 | -2.4 |

X-ray Diffraction Analysis for Solid-State Structure Determination

While a crystal structure for this compound itself is not publicly available, analysis of related substituted anilines provides insight into the expected structural features. cambridge.orgresearchgate.net For instance, studies on chloroanilines and other substituted anilines reveal that crystal packing is often dominated by intermolecular interactions such as hydrogen bonding and π–π stacking. cambridge.orgiucr.org In the case of this compound, the amine (-NH₂) group can act as a hydrogen bond donor, while the oxygen and halogen atoms can act as acceptors, leading to the formation of defined supramolecular structures. mdpi.com

The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from XRD analysis that define the symmetry and size of the repeating unit in the crystal. nih.gov For example, X-ray powder diffraction studies of o-chloroaniline and m-chloroaniline show they crystallize in the orthorhombic system, while 2,6-dichloroaniline (B118687) crystallizes in the monoclinic system. cambridge.org These parameters are crucial for understanding the physical properties of the solid material.

Table 3: Representative Crystallographic Data for Substituted Anilines This table presents data from related compounds to illustrate the type of information obtained from X-ray diffraction analysis.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| o-Chloroaniline | Orthorhombic | Pmmm (47) | a = 1.8391 nm, b = 1.0357 nm, c = 0.6092 nm | cambridge.org |

| m-Chloroaniline | Orthorhombic | Pcca (54) | a = 0.4504 nm, b = 1.9820 nm, c = 1.2699 nm | cambridge.org |

| 2,6-Dichloroaniline | Monoclinic | P2₁/c (14) | a = 1.1329 nm, b = 0.4109 nm, c = 1.5445 nm, β = 99.96° | cambridge.org |

Mechanistic Biological Studies and Biochemical Interactions of 3 Bromo 5 Chloro 2 Ethoxyaniline Analogs in Vitro Focus

Structure-Activity Relationship (SAR) Studies in Related Aniline (B41778) Derivatives

The biological activities of aniline derivatives are significantly influenced by the nature and position of substituents on the aniline ring, a concept extensively explored through structure-activity relationship (SAR) studies.

For antiproliferative activity , the electronic properties of the substituents play a crucial role. In general, the presence of electron-withdrawing groups on the aniline ring tends to increase the toxic effects of these compounds on cancer cells nih.gov. For instance, in a series of nitro-substituted hydroxynaphthanilides, the antiproliferative potential was found to increase as the nitro substituent was moved from the ortho- to the para-position on the anilide ring mdpi.com. Similarly, for benzothiazole (B30560) aniline derivatives, the substitution at the 3'-position with halogens like chlorine has been shown to increase antitumor activity against various cancer cell lines mdpi.com. The lipophilicity of the molecule is another critical factor, with optimal lipophilicity for antitumor activity varying depending on the cancer type scilit.com.

In the context of antimicrobial and antifungal activity , halogenation has been demonstrated to be a key factor in enhancing efficacy. Studies on halogenated anilines have shown that the presence of halogen atoms contributes to their antimicrobial and antibiofilm properties nih.gov. The antimicrobial activity of certain compounds was enhanced by halogen substituents at the 4-position of the aromatic ring mdpi.com. Specifically, the presence of chloro and bromo substituents has been noted to influence antifungal activity researchgate.net. For example, a study on quinone derivatives showed that p-chloro and p-bromo aniline derivatives exhibited significant activity against Gram-positive bacteria nih.gov.

The position of substituents also dictates the lipophilicity and, consequently, the pharmacokinetic profile of aniline derivatives. For a series of 1,2,3-triazole aniline derivatives, it was observed that the lipophilicity was significantly affected by the substitution pattern on the aniline ring, with para-substituted derivatives showing different lipophilicity compared to ortho- and meta-substituted ones nih.gov.

In Vitro Evaluation of Antiproliferative Activity in Cancer Cell Lines

Analogs of 3-bromo-5-chloro-2-ethoxyaniline, particularly substituted and halogenated aniline derivatives, have demonstrated significant antiproliferative activity against a variety of human cancer cell lines in vitro.

Benzothiazole aniline derivatives have shown notable antitumor activity. For example, certain derivatives exhibited inhibitory activity against various cancer cell lines, including ovarian, colon, and renal cancer cells mdpi.com. Platinum (II) complexes of these derivatives also showed significant anticancer effects against brain glioma, colon cancer, and breast cancer cells mdpi.com.

Substituted quinone derivatives incorporating aniline moieties have also been evaluated for their anticancer potential. Derivatives with p-chloro and p-bromo aniline have shown activity against Gram-positive bacteria and some cancer cell lines nih.gov.

Furthermore, nitro-substituted hydroxynaphthanilides, which contain an aniline substructure, have been investigated for their antiproliferative effects. The position of the nitro group on the aniline ring was found to be critical for activity, with meta- and para-substituted derivatives showing significant inhibition of cell growth in THP-1 (human acute monocytic leukemia) and MCF-7 (human breast adenocarcinoma) cell lines, while ortho-substituted derivatives were inactive mdpi.com. Notably, some of these compounds exhibited selectivity, showing antiproliferative activity against cancer cells without affecting the proliferation of non-tumor fibroblast cell lines mdpi.com.

Other classes of aniline derivatives, such as S-aryl dithiocarbamates derived from anisidines (methoxyanilines), have exhibited promising antiproliferative activity against breast cancer cell lines, with their mechanism of action linked to affecting microtubule dynamics acs.org. Novel 2-substituted-quinoxaline analogs have also shown considerable antiproliferative activity toward MCF-7 cells rsc.org.

Table 1: In Vitro Antiproliferative Activity of Selected Aniline Analogs

| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Benzothiazole Aniline Derivatives | Ovarian, Colon, Renal | Increased antitumor activity with halogen substitution. | mdpi.com |

| Platinum (II) Complexes of Benzothiazole Anilines | Brain Glioma, Colon, Breast | Significant anticancer effects. | mdpi.com |

| Nitro-substituted Hydroxynaphthanilides | THP-1, MCF-7 | Potent cell growth inhibition, particularly with meta and para substitution. | mdpi.com |

| S-Aryl Dithiocarbamates (from Anisidines) | Breast Cancer | Promising antiproliferative activity. | acs.org |

Assessment of Antimicrobial and Antifungal Activity (In Vitro)

Halogenated aniline derivatives, which are structural analogs of this compound, have been shown to possess significant in vitro antimicrobial and antifungal properties.

A study investigating halogen-substituted anilines, specifically 4-bromo-3-chloroaniline (B1265746) and 3,5-dibromoaniline (B181674), demonstrated their broad-spectrum antimicrobial and antibiofilm activities against uropathogenic Escherichia coli and ESKAPE pathogens (a group of multidrug-resistant bacteria) nih.gov. The minimum inhibitory concentrations (MICs) for these compounds were reported to be 200 μg/mL for 4-bromo-3-chloroaniline and 100 μg/mL for 3,5-dibromoaniline against E. coli nih.gov. Both compounds also exhibited a biofilm inhibition IC50 value of 10 μg/mL nih.gov.

In the realm of antifungal research, a novel compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, which features a bromo-chloro motif, was evaluated for its activity against various Candida species. This compound displayed promising anti-Candida activity, with MIC values for most clinical strains of C. albicans ranging from 0.00195 to 0.0078 μg/mL nih.gov. At a concentration of 32 μg/mL, it exhibited fungicidal activity against several Candida strains nih.gov.

The presence of halogen atoms in these molecules is thought to enhance their antimicrobial efficacy mdpi.comnih.gov. The incorporation of chloro and bromo substituents has been specifically noted for its effect on antifungal activity researchgate.net.

Table 2: In Vitro Antimicrobial and Antifungal Activity of Halogenated Aniline Analogs

| Compound/Analog | Microorganism(s) | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 4-Bromo-3-chloroaniline | Uropathogenic E. coli | Antimicrobial, Antibiofilm | MIC: 200 μg/mL; Biofilm Inhibition IC50: 10 μg/mL | nih.gov |

| 3,5-Dibromoaniline | Uropathogenic E. coli | Antimicrobial, Antibiofilm | MIC: 100 μg/mL; Biofilm Inhibition IC50: 10 μg/mL | nih.gov |

Enzyme Inhibition Studies (In Vitro)

Aniline derivatives have been the subject of in vitro studies to assess their potential as enzyme inhibitors, a property that can underlie their pharmacological effects.

One area of investigation is their effect on cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of various xenobiotics. Certain aniline derivatives containing a 1,2,3-triazole system have been identified as potential inhibitors of CYP enzymes nih.gov. The interaction of triazole-type rings with the heme-containing active site of these enzymes is a known mechanism of inhibition nih.gov.

Additionally, some aniline derivatives have been explored for their inhibitory effects on nitric oxide synthase (NOS) patentalert.com. The general structure provided in a patent application suggests that aniline derivatives with specific substitutions could act as inhibitors of this enzyme patentalert.com.

While direct enzyme inhibition studies on this compound are not available, the research on related analogs indicates that this class of compounds has the potential to interact with and inhibit the activity of various enzymes.

Biochemical Effects on Cellular Processes (In Vitro)

In vitro studies on aniline derivatives have revealed their capacity to influence various cellular processes, including genotoxicity, cell cycle progression, and apoptosis.

Several substituted aniline derivatives have been shown to be genotoxic in various short-term tests. For instance, 2,4,6-trichloroaniline (B165571) was found to be mutagenic in the Drosophila melanogaster wing spot test nih.gov. Furthermore, studies on methylene-bis-aniline derivatives have shown that they can produce DNA adducts in the liver, which is indicative of their genotoxic potential nih.gov. This suggests that genotoxicity may be a general property of aniline derivatives nih.gov.

In the context of cancer research, certain aniline analogs have been found to induce cell cycle arrest and apoptosis in cancer cells. For example, novel 2-substituted-quinoxaline analogs were shown to cause cell cycle arrest at the G1 transition and trigger apoptosis in MCF-7 breast cancer cells rsc.org. Similarly, some nitro-substituted hydroxynaphthanilides induced an accumulation of THP-1 and MCF-7 cells in the G1 phase of the cell cycle, an effect associated with the downregulation of cyclin E1 protein levels mdpi.com. One of these compounds was also found to exert a pro-apoptotic effect on THP-1 cells mdpi.com. The antiproliferative and pro-apoptotic effects of some aniline derivatives are thought to be mediated through various signaling pathways, and in some cases, these effects are independent of the classic pro-apoptotic pathways, which could be beneficial in treating apoptosis-resistant tumors mdpi.com.

Emerging Applications and Potential Research Avenues for 3 Bromo 5 Chloro 2 Ethoxyaniline Beyond Traditional Pharmacology

Applications in Materials Science and Functional Dyes

The unique molecular architecture of 3-Bromo-5-chloro-2-ethoxyaniline, featuring bromine, chlorine, and ethoxy substitutions on an aniline (B41778) core, makes it a valuable precursor in the synthesis of novel materials and functional dyes. The presence and positioning of halogen atoms can significantly influence the properties of resulting materials.

Research has shown that the incorporation of a bromo group into organic conjugated compounds can enhance their material properties. researchgate.net Specifically, the bromo group can improve molecular first-order hyperpolarizabilities, which is advantageous for creating materials with second-harmonic generation (SHG) effects for nonlinear optical (NLO) applications. researchgate.net Furthermore, halogenated compounds are instrumental in developing advanced materials with tailored characteristics such as flame retardancy and chemical resistance. scbt.com

Aniline derivatives have long been fundamental in the dyestuff industry. The specific substitutions on this compound allow for the synthesis of complex dye structures. For instance, pyrazolo[1,5-a]pyrimidines, which can be synthesized from related bromo-chloro precursors, have known applications as dyes. mdpi.com The strategic placement of the ethoxy group alongside the halogens provides a handle for further chemical modification, enabling the fine-tuning of the photophysical properties of the resulting dyes, such as their absorption and emission wavelengths.

Table 1: Influence of Halogenation on Material Properties

| Property | Influence of Bromo Group | Relevance to this compound |

| Nonlinear Optics (NLO) | Enhances molecular first-order hyperpolarizability (β). researchgate.net | Precursor for NLO materials with significant SHG effects. |

| Crystal Structure | Favors acentric crystal structures. researchgate.net | Important for achieving bulk SHG effects in materials. |

| Thermal Stability | Can noticeably improve thermal stability. researchgate.net | Development of more robust and durable materials. |

| Transparency | Can improve the transparency of materials. researchgate.net | Crucial for optical applications. |

| Flame Retardancy | General property of halogenated compounds. scbt.com | Potential for creating flame-retardant polymers and materials. |

Development of Chemosensors and Fluorophores

The development of sensitive and selective chemosensors and fluorophores is a rapidly growing field, with applications ranging from environmental monitoring to medical diagnostics. This compound serves as a key starting material for creating sophisticated sensor molecules. Its substituted phenyl ring can be incorporated into larger systems designed to interact with specific analytes.

Fluorescent probes are powerful tools due to their high sensitivity and selectivity. researchgate.netrsc.org The aniline moiety of this compound can be readily diazotized and coupled with other aromatic systems or used in condensation reactions to form the core of various fluorescent scaffolds. For example, derivatives can be used to construct rhodamine-based probes, which are well-known for their use in detecting metal ions like Fe³⁺, Cu²⁺, Hg²⁺, and Pb²⁺ through mechanisms like spirolactam ring-opening. researchgate.net

Furthermore, the synthesis of pyrazolo[1,5-a]pyrimidines from precursors like this compound can lead to the development of novel fluorophores and chemosensors. mdpi.com The unique electronic properties conferred by the halogen and ethoxy substituents can be harnessed to design probes with specific functionalities, such as "turn-on" fluorescence in the presence of a target analyte. researchgate.net The field also explores the creation of enantiopure sensors, for which chiral derivatives of such building blocks are essential. rsc.org

Table 2: Examples of Fluorescent Probe Architectures and Targets

| Probe Class | Target Analyte(s) | Sensing Mechanism Example | Reference |

| Rhodamine-based Sensors | Metal Ions (e.g., Fe³⁺, Cu²⁺) | Spirolactam ring-opening upon metal ion binding | researchgate.net |

| Cyanine Dyes | General Fluorophores | Extended π-conjugation | acs.org |

| Pyridino-crown Ethers | Chiral Amines | Enantioselective host-guest interactions | rsc.org |

| Tyrosinase Probes | Tyrosinase (enzyme) | Enzyme-triggered chemical transformation | dicp.ac.cn |

Role as Key Intermediates in Organic Synthesis for Various Industries

This compound is categorized as an organic building block or intermediate, signifying its primary role as a starting material for the synthesis of more complex molecules across various industries. biosynth.comcymitquimica.combldpharm.com Halogenated compounds, in general, are invaluable as intermediates because the carbon-halogen bonds provide reactive sites for a wide array of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metallation reactions. scbt.com

The reactivity of the bromo and chloro substituents can be selectively addressed in many synthetic routes, allowing for a stepwise and controlled construction of the target molecule. The amino group provides another point for modification, commonly through diazotization or acylation. This trifunctionality makes it a highly adaptable intermediate.

For example, similarly substituted anilines are crucial in the pharmaceutical industry. 3-bromo-4-methoxyaniline (B105698) is used to prepare analogs of the anticancer drug Combretastatin A-4 and inhibitors for various kinases. google.com The synthesis of complex heterocyclic systems, such as quinolines, often relies on substituted anilines as precursors. google.com The industrial preparation of such intermediates is a subject of process optimization to ensure high yield and purity. google.com

Potential in Agricultural Chemistry, specifically Herbicidal Applications

The search for new and effective herbicides is a constant endeavor in agricultural chemistry. Substituted anilines and the heterocyclic compounds derived from them are a known source of herbicidally active molecules. There is growing evidence that derivatives of compounds like this compound could lead to the development of novel herbicides.

Many commercial herbicides are complex molecules built from halogenated aromatic precursors. For instance, various patents describe herbicidally active 3-hydroxy-4-aryl-5-oxopyrazoline derivatives and other dione (B5365651) compounds, which can be synthesized from substituted phenyl building blocks. google.comgoogle.com The specific substitution pattern on the aromatic ring is critical for the biological activity of these herbicides.

Research into N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides has shown a correlation between antimicrobial activity and herbicidal effects, with the latter being evaluated through the inhibition of photosynthetic electron transport (PET) in spinach chloroplasts. nih.gov Furthermore, indole (B1671886) derivatives, which can be synthesized from aniline precursors, have been investigated as potential natural-like herbicides. scielo.br The trifluoromethylpyridine moiety, another structure accessible through multi-step synthesis from halogenated precursors, is a significant component in modern pesticides, including herbicides. researchgate.net

Table 3: Classes of Herbicides and Related Precursors

| Herbicide Class/Structure | Relevant Precursor Type | Mode of Action Example | Reference |

| 4-Aryl-5-oxopyrazoline Derivatives | Substituted Aryl Precursors | Not specified | google.com |

| N-Alkoxyphenyl Carboxanilides | Alkoxy-substituted Anilines | Photosynthetic Electron Transport (PET) Inhibition | nih.gov |

| Indolylglycine Derivatives | Indole Precursors (from anilines) | Not specified | scielo.br |

| Picolinate Herbicides | Substituted Aryl Precursors | Not specified | google.com |

Environmental Chemical Analysis and Identification

The widespread use of halogenated compounds in industry and agriculture necessitates methods for their detection and analysis in the environment. This compound and its derivatives can serve as analytical reference standards for the identification and quantification of related environmental contaminants.

The United States Environmental Protection Agency (EPA) maintains databases like the CompTox Chemicals Dashboard, which includes information on compounds such as 3-Bromo-5-chloro-2-methoxyaniline, a structurally similar chemical. epa.gov This data is vital for assessing the environmental fate and transport of such chemicals.

The synthesis of specific organobromine compounds is crucial for their characterization and for assessing their occurrence in the environment. diva-portal.org This is particularly relevant for studying persistent organic pollutants like polybrominated diphenyl ethers (PBDEs) and their hydroxylated or methoxylated metabolites, which can be structurally related to compounds like this compound. diva-portal.org Analytical techniques such as gas chromatography and mass spectrometry are used for the identification of these halogenated compounds in environmental samples, and pure standards are essential for accurate quantification. scbt.comgoogle.com

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Findings

Unexplored Research Gaps and Methodological Challenges

The most significant research gap concerning 3-bromo-5-chloro-2-ethoxyaniline is the near-complete absence of published studies on its biological activity and material properties. Its structural complexity, featuring bromo, chloro, ethoxy, and amine functionalities, suggests a wide range of potential chemical modifications and applications that remain unexplored.

Methodological challenges may contribute to this gap. The synthesis of polysubstituted anilines can be complex, often requiring multi-step procedures with potential for isomeric impurities. Developing a regioselective and high-yield synthesis for this compound is a primary hurdle that needs to be addressed and documented in the scientific literature. Furthermore, the lack of reference data for its spectroscopic and analytical characterization presents a challenge for researchers who may synthesize or utilize this compound.

Future Prospects in Novel Synthetic Methodologies

Future research should prioritize the development and optimization of synthetic routes to this compound. While general methods for the synthesis of substituted anilines exist, such as the reduction of corresponding nitroarenes or palladium-catalyzed amination reactions, specific methodologies tailored to this compound are needed. For instance, research could explore the sequential halogenation and etherification of a suitable aniline (B41778) or nitrobenzene (B124822) precursor. Patents related to the synthesis of structurally similar compounds, like 3-bromo-4-methoxyaniline (B105698), describe multi-step processes involving bromination, etherification, and nitro-reduction which could serve as a starting point for developing a robust synthesis. google.comgoogle.com Investigating modern synthetic techniques, such as microwave-assisted synthesis or continuous flow chemistry, could lead to more efficient and scalable production of this compound. mdpi.com

Advanced Computational and Spectroscopic Investigations

There is a clear need for advanced computational and spectroscopic studies to build a foundational understanding of this compound. Computational chemistry, using methods like Density Functional Theory (DFT), can predict its molecular geometry, electronic properties, and spectroscopic signatures (NMR, IR, UV-Vis). These theoretical calculations would be invaluable for interpreting experimental data. PubChemLite provides some predicted data, including collision cross-section values for different adducts, which offers a preliminary glimpse into its behavior in mass spectrometry. uni.lu

Systematic spectroscopic investigation is crucial. Publishing detailed 1H NMR, 13C NMR, mass spectrometry, and infrared spectroscopy data would create a vital reference for the scientific community. rsc.org High-resolution mass spectrometry (HRMS) would confirm its elemental composition, providing a cornerstone for all future chemical and biological studies. mdpi.comrsc.org

Expanding Biological and Material Science Applications for Aniline Derivatives

The true potential of this compound lies in its application as a scaffold for creating novel molecules with valuable properties. Halogenated anilines are key intermediates in the synthesis of pharmaceuticals and agrochemicals. The bromine and chlorine atoms on the ring provide reactive handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Future research should focus on utilizing this compound to synthesize libraries of new compounds for screening in:

Medicinal Chemistry: As a precursor for kinase inhibitors, receptor modulators, or antimicrobial agents. The specific substitution pattern may offer unique structure-activity relationships.

Material Science: For the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where halogenated aromatic compounds can influence molecular packing and electronic properties. It could also be used in the synthesis of specialized polymers or dyes.

By systematically exploring its synthesis, characterizing its properties, and using it as a building block for new derivatives, the scientific community can unlock the potential of this currently understudied aniline derivative.

Q & A

Q. Key Considerations :

- Temperature control during bromination prevents di-substitution.

- Steric hindrance from the ethoxy group directs bromine to the meta position.

Advanced Analysis :

Contradictions in yield (e.g., 60–85%) may arise from competing side reactions. Optimize stoichiometry (1.1 eq ) and monitor via TLC. For reproducibility, report exact equivalents, solvent ratios, and quenching methods (e.g., NaSO) .

How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

Q. Basic Research Focus

- H NMR : The ethoxy group () appears as a quartet (δ 1.2–1.4 ppm for ) and triplet (δ 3.4–3.6 ppm for ). Aromatic protons show splitting patterns consistent with meta-substitution .

- C NMR : Distinct signals for (~105 ppm) and (~125 ppm).

- Mass Spectrometry : Look for molecular ion peaks at 264 (M) and isotopic patterns (Br: 1:1, Cl: 3:1) .

Advanced Challenge :

Overlapping signals in crowded aromatic regions (e.g., para vs. meta substitution) can be resolved using 2D NMR (HSQC, HMBC). For example, HMBC correlations between the ethoxy protons and C-2 confirm substituent positioning .

What strategies enable efficient cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

Advanced Research Focus

The bromine atom is more reactive than chlorine in Pd-catalyzed couplings. A typical protocol:

- Catalyst System : (5 mol%) with in (3:1) at 80°C .

- Substrate Scope : Test boronic acids with varying electronic profiles (e.g., electron-rich aryl boronic acids for faster kinetics).

Data Contradictions :

Lower yields (40–60%) may result from steric hindrance from the ethoxy group. Mitigate by:

- Using bulkier ligands (e.g., ) to enhance selectivity.

- Screening solvents (toluene > THF) to improve solubility .

How can crystallographic data (e.g., SHELX refinement) resolve molecular conformation and intermolecular interactions?

Advanced Research Focus

Single-crystal X-ray diffraction with SHELX software:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Refinement (SHELXL) :

Q. Example Findings :

- Dihedral angles between the ethoxy group and aromatic ring indicate planarity (≤10°).

- Halogen interactions (Br⋯Cl) contribute to packing efficiency .

How should researchers address discrepancies in reported reactivity or stability data for halogenated anilines?

Advanced Contradiction Analysis

Conflicting data (e.g., decomposition under light vs. stability) require systematic validation:

Storage Conditions : Compare stability in amber glass (dark) vs. clear vials.

Accelerated Degradation : Heat samples (40–60°C) and monitor via HPLC.

Mechanistic Probes : ESR spectroscopy to detect radical intermediates in oxidative degradation .

Q. Methodological Framework :

- Replicate literature protocols exactly (e.g., solvent purity, inert atmosphere).

- Publish negative results (e.g., failed coupling attempts) to guide troubleshooting .

What safety protocols are critical when handling this compound in the lab?

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.